An In-depth Technical Guide to the Chemical Properties of XLR11 N-(4-pentenyl) Analog
An In-depth Technical Guide to the Chemical Properties of XLR11 N-(4-pentenyl) Analog
Introduction
This technical guide provides a comprehensive overview of the chemical properties of XLR11 N-(4-pentenyl) analog, a synthetic cannabinoid receptor agonist (SCRA). As a structural analog of the potent and widely studied synthetic cannabinoid XLR11 (also known as 5F-UR-144), this compound shares the core indol-3-yl-(tetramethylcyclopropyl)methanone structure but is distinguished by the replacement of the N-(5-fluoropentyl) chain with an N-(4-pentenyl) chain.[1][2] The introduction of the terminal alkene functionality in the pentenyl chain is a critical structural modification that influences its metabolic profile and potentially its receptor interaction.
Synthetic cannabinoids were initially developed for therapeutic research, aiming to explore the endocannabinoid system for applications such as pain management.[3] However, the diversion of these compounds into the recreational drug market has necessitated a thorough understanding of their chemical and pharmacological profiles for forensic identification, toxicological assessment, and regulatory control.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structure, synthesis, analytical characterization, and metabolic fate, grounded in established scientific literature.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a novel psychoactive substance is foundational to all subsequent research. The XLR11 N-(4-pentenyl) analog is systematically named (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.[1][7][8] Its core structure consists of an indole ring substituted at the N1 position with a 4-pentenyl chain and at the C3 position with a carbonyl group linked to a 2,2,3,3-tetramethylcyclopropyl moiety.
The tetramethylcyclopropyl group is a key feature, reportedly conferring a degree of selectivity for the peripheral CB2 receptor over the central CB1 receptor in related compounds.[1][2] However, the N-alkyl chain length and functionality are known to significantly modulate receptor affinity and efficacy.[1][2]
Below is a diagram illustrating the chemical structure of XLR11 N-(4-pentenyl) analog.
Caption: Chemical structure of XLR11 N-(4-pentenyl) analog.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | [1][7] |
| Synonyms | UR-144 N-(4-pentenyl) analog | [1][2] |
| CAS Number | 1445578-20-0 | [1][8] |
| Molecular Formula | C₂₁H₂₇NO | [1][8] |
| Formula Weight | 309.5 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [1] |
| UV λmax | 218, 246, 304 nm | [1][2] |
| InChI Key | NXTLUQFOTQPMOD-UHFFFAOYSA-N | [1][7] |
| SMILES | O=C(C1C(C)(C)C1(C)C)C2=CN(CCCC=C)C3=C2C=CC=C3 | [1] |
| Storage | -20°C | [2][8] |
| Stability | ≥ 5 years (under specified storage) | [1][2] |
Synthesis and Manufacturing Insights
The synthesis of indole-based synthetic cannabinoids like the XLR11 N-(4-pentenyl) analog typically follows established organic chemistry principles. While specific clandestine manufacturing methods may vary, the logical and most common synthetic route involves a two-part strategy: synthesis of the core indole structure and subsequent N-alkylation.
A plausible and efficient laboratory synthesis would involve the N-alkylation of the (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone precursor with a suitable 4-pentenyl halide, such as 5-bromo-1-pentene, under basic conditions. The indole nitrogen is deprotonated by a base (e.g., sodium hydride) to form an anion that then acts as a nucleophile, attacking the alkyl halide in an S_N2 reaction to form the final product.
The choice of solvent and base is critical for optimizing reaction yield and minimizing side products. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the indole anion.
Caption: Generalized synthetic workflow for XLR11 N-(4-pentenyl) analog.
Analytical Characterization
The structural elucidation and confirmation of synthetic cannabinoids are paramount in both forensic and research contexts. A multi-platform analytical approach is essential for unambiguous identification.[5][9]
Experimental Protocol: GC-MS and LC-MS/MS Analysis
1. Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for identifying and quantifying synthetic cannabinoids in seized materials and biological matrices.[4][10] GC-MS provides excellent chromatographic separation and generates reproducible electron ionization (EI) mass spectra that can be compared against spectral libraries.[1] LC-MS/MS offers high sensitivity and specificity, particularly for the analysis of metabolites in complex biological fluids, and avoids the potential for thermal degradation of analytes that can occur in GC.[11]
2. Sample Preparation (Herbal Material): a. Accurately weigh approximately 10 mg of the homogenized herbal material. b. Add 1 mL of a suitable organic solvent (e.g., methanol or a chloroform/methanol mixture). c. Vortex for 1 minute, then sonicate for 15 minutes to ensure complete extraction. d. Centrifuge at 10,000 rpm for 5 minutes. e. Carefully transfer the supernatant to a clean vial for analysis. A dilution step may be necessary depending on the concentration.
3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer with an EI source. b. Column: A non-polar capillary column (e.g., DB-5MS or equivalent) is typically used. c. Injection: 1 µL of the extract is injected in splitless mode. d. Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the analyte. e. Mass Spectrometry: Scan a mass range of m/z 40-550. f. Data Analysis: The resulting mass spectrum is characterized by fragmentation patterns. Key fragments for this molecule would arise from the cleavage of the pentenyl chain, the indole structure, and the tetramethylcyclopropyl group. The spectrum should be compared against a certified reference standard or a validated spectral library.
4. LC-MS/MS Analysis: a. Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. b. Column: A C18 reversed-phase column is typically employed. c. Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to promote ionization) is used. d. Ionization: ESI in positive mode is used, as the nitrogen on the indole ring is readily protonated. e. Detection: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring specific precursor-to-product ion transitions for enhanced sensitivity and selectivity.
5. Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS and LC-MS are excellent for identification, NMR (¹H and ¹³C) is the definitive technique for absolute structural confirmation, especially for novel compounds or isomers.[5] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete and unambiguous assignment of the molecular structure.[12]
Pharmacology and Receptor Binding
A critical aspect of characterizing any SCRA is its interaction with the cannabinoid receptors, CB1 and CB2.[4] These G protein-coupled receptors are the primary targets through which these compounds exert their psychoactive and physiological effects.[13]
For the XLR11 N-(4-pentenyl) analog , a specific evaluation of its biological and toxicological properties has not been published in peer-reviewed literature.[1][2] This represents a significant data gap. However, we can infer its likely activity based on its structural similarity to XLR11.
XLR11 is a potent agonist at both CB1 and CB2 receptors.[14] The N-(5-fluoropentyl) chain on XLR11 is known to increase binding affinity to both receptors compared to its non-fluorinated parent, UR-144.[1][2]
Table 2: Cannabinoid Receptor Affinity of Parent Compound XLR11
| Compound | Receptor | Parameter | Value (nM) | Source(s) |
| XLR11 | CB1 | EC₅₀ | 98 | [14] |
| CB2 | EC₅₀ | 83 | [14] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response.
Given this data, it is reasonable to hypothesize that the XLR11 N-(4-pentenyl) analog also functions as a potent agonist at CB1 and CB2 receptors. The terminal double bond in the pentenyl chain may slightly alter its binding kinetics and efficacy compared to the saturated alkyl or fluoroalkyl chains of related compounds, but it is highly unlikely to abolish its activity. The interaction with the CB1 receptor is responsible for the psychoactive effects, while CB2 interaction is linked to immunomodulatory and other peripheral effects.[13]
Metabolism and Biotransformation
The metabolism of synthetic cannabinoids is a crucial area of study, as metabolites are often the primary targets for detection in biological samples like urine.[15][16] The parent compound is often rapidly metabolized and may be present at very low or undetectable concentrations.[4]
While specific metabolic studies on the N-(4-pentenyl) analog are limited, its metabolic fate can be reliably predicted based on extensive research into XLR11 and other SCRAs with unsaturated alkyl chains.[15][17][18] Metabolism primarily occurs via Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: Human hepatocytes metabolize XLR11 extensively, producing over 25 different metabolites.[15][16][19] The primary Phase I pathways are hydroxylation and carboxylation.[15][16] For the N-(4-pentenyl) analog, the following pathways are expected:
-
Hydroxylation of the Pentenyl Chain: The double bond is a site for potential epoxidation followed by hydrolysis to a dihydrodiol. Additionally, hydroxylation can occur at various positions along the aliphatic portion of the chain.[18]
-
Hydroxylation of the Indole Ring: The indole core can be hydroxylated, typically at the 4, 5, 6, or 7 positions.
-
Hydroxylation of the Tetramethylcyclopropyl (TMCP) Ring: One of the methyl groups on the TMCP moiety can be hydroxylated.
-
Carboxylation: Further oxidation of the hydroxylated methyl group on the TMCP ring can lead to the formation of a carboxylic acid metabolite.
-
N-Dealkylation: Cleavage of the N-pentenyl chain is also a possible, though often minor, metabolic pathway for indole-based SCRAs.[18]
Phase II Metabolism: The hydroxylated metabolites generated during Phase I can undergo conjugation with glucuronic acid (glucuronidation) to form more water-soluble compounds that are readily excreted in urine.[15][16]
Caption: Predicted primary metabolic pathways for XLR11 N-(4-pentenyl) analog.
Conclusion
The XLR11 N-(4-pentenyl) analog is a potent synthetic cannabinoid whose chemical properties are largely defined by its indole, tetramethylcyclopropyl, and N-pentenyl functional groups. Its identity can be unequivocally confirmed through a combination of chromatographic and spectroscopic techniques, with GC-MS and LC-MS/MS being pivotal for routine identification. While its pharmacological profile has not been explicitly detailed in the literature, its structural similarity to XLR11 strongly suggests it acts as a potent agonist at both CB1 and CB2 receptors. Its metabolism is predicted to be extensive, involving hydroxylation, carboxylation, and dihydrodiol formation, followed by glucuronidation. This comprehensive understanding is vital for the forensic, clinical, and research communities to address the challenges posed by the continuous emergence of novel psychoactive substances. Further research is critically needed to formally evaluate the receptor binding affinities, efficacy, and in vivo toxicology of this specific analog to fully comprehend its potential physiological and public health impact.
References
- Analytical methods for the identification of synthetic cannabinoids in biological matrices. (n.d.). Google Scholar.
-
Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Highly sensitive screening and analytical characterization of synthetic cannabinoids in nine different herbal mixtures. (2021). PubMed. Retrieved January 16, 2026, from [Link]
-
XLR-11. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
XLR-11. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]
-
First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. (2013). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. (n.d.). OPUS at UTS. Retrieved January 16, 2026, from [Link]
-
Natural vs. Synthetic: analyzing cannabinoids for pharmaceutical and regulatory purposes. (2023). News-Medical.net. Retrieved January 16, 2026, from [Link]
-
Substance Details XLR-11 N-(4-pentenyl). (n.d.). United Nations Office on Drugs and Crime. Retrieved January 16, 2026, from [Link]
-
Synthetic cannabinoids and 'Spice' drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. Retrieved January 16, 2026, from [Link]
-
Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry. (2015). PubMed. Retrieved January 16, 2026, from [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University. Retrieved January 16, 2026, from [Link]
-
(PDF) First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]
- Nuclear magnetic resonance implemented synthetic indole and indazole cannabinoid detection, identification, and quantification. (2022). Google Patents.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Synthetic cannabinoids and 'Spice' drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive screening and analytical characterization of synthetic cannabinoids in nine different herbal mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Substance Details XLR-11 N-(4-pentenyl) [unodc.org]
- 8. XLR11 N-(4-pentenyl) analog [A crystalline solid] [lgcstandards.com]
- 9. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20220026380A1 - Nuclear magnetic resonance implemented synthetic indole and indazole cannabinoid detection, identification, and quantification - Google Patents [patents.google.com]
- 13. marshall.edu [marshall.edu]
- 14. XLR-11 - Wikipedia [en.wikipedia.org]
- 15. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 18. Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
